molecular formula C26H26I3N3O4 B12324228 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide

6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide

Cat. No.: B12324228
M. Wt: 825.2 g/mol
InChI Key: KQRZQQSKNGFNIN-UHFFFAOYSA-N
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Description

6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core with dimethylamino substituents, an iodoacetyl group, and a carboxylic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide typically involves multiple steps, starting with the preparation of the xanthene core. The dimethylamino groups are introduced through nucleophilic substitution reactions, followed by the addition of the iodoacetyl group via an electrophilic substitution reaction. The final step involves the formation of the carboxylic acid moiety through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The dimethylamino and iodoacetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye for labeling and detection of biomolecules.

    Biology: Employed in imaging techniques to study cellular processes and structures.

    Medicine: Investigated for its potential use in diagnostic imaging and targeted drug delivery.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins or nucleic acids. The xanthene core provides fluorescence properties, allowing it to be used as a probe in imaging studies. The dimethylamino and iodoacetyl groups enhance its binding affinity and specificity for target molecules, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene-based dye with similar fluorescence properties.

    Rhodamine: A related compound with a different substitution pattern on the xanthene core.

    Eosin: A brominated derivative of fluorescein with distinct spectral properties.

Uniqueness

6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide is unique due to its specific combination of functional groups, which provide enhanced fluorescence, binding affinity, and versatility in various applications compared to other similar compounds.

Properties

Molecular Formula

C26H26I3N3O4

Molecular Weight

825.2 g/mol

IUPAC Name

6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide

InChI

InChI=1S/C26H24IN3O4.2HI/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33;;/h5-13H,14H2,1-4H3,(H,32,33);2*1H

InChI Key

KQRZQQSKNGFNIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)CI)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C.I.I

Origin of Product

United States

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